molecular formula C16H12N6O4S B4291684 2-{[(5,6-dinitro-1H-benzimidazol-2-yl)methyl]thio}-4,6-dimethylnicotinonitrile

2-{[(5,6-dinitro-1H-benzimidazol-2-yl)methyl]thio}-4,6-dimethylnicotinonitrile

Cat. No. B4291684
M. Wt: 384.4 g/mol
InChI Key: LHEMXVWORLMXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(5,6-dinitro-1H-benzimidazol-2-yl)methyl]thio}-4,6-dimethylnicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a potent inhibitor of certain enzymes and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

2-{[(5,6-dinitro-1H-benzimidazol-2-yl)methyl]thio}-4,6-dimethylnicotinonitrile has a wide range of scientific research applications. The compound is a potent inhibitor of certain enzymes, including protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. The compound has been studied for its potential use in cancer therapy, as CK2 is overexpressed in many types of cancer cells.

Mechanism of Action

The mechanism of action of 2-{[(5,6-dinitro-1H-benzimidazol-2-yl)methyl]thio}-4,6-dimethylnicotinonitrile involves the inhibition of CK2 activity. The compound binds to the ATP-binding site of the enzyme and prevents the transfer of phosphate groups to its substrates, thereby inhibiting its activity. This results in the inhibition of cellular processes that are dependent on CK2 activity, such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[(5,6-dinitro-1H-benzimidazol-2-yl)methyl]thio}-4,6-dimethylnicotinonitrile are primarily related to its inhibition of CK2 activity. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. The compound has also been shown to have anti-inflammatory effects, as CK2 is involved in the regulation of inflammatory processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[(5,6-dinitro-1H-benzimidazol-2-yl)methyl]thio}-4,6-dimethylnicotinonitrile in lab experiments is its potency and specificity as a CK2 inhibitor. This allows for precise control over the inhibition of CK2 activity and the study of its downstream effects. However, one of the limitations of using the compound is its potential toxicity, as CK2 is involved in various cellular processes. Careful consideration must be given to the dosage and duration of exposure to the compound in lab experiments.

Future Directions

There are many future directions for the study of 2-{[(5,6-dinitro-1H-benzimidazol-2-yl)methyl]thio}-4,6-dimethylnicotinonitrile. One potential direction is the development of more potent and selective CK2 inhibitors for use in cancer therapy. Another direction is the study of the compound's effects on other cellular processes and signaling pathways that are dependent on CK2 activity. Additionally, the compound's potential use as an anti-inflammatory agent warrants further investigation.

properties

IUPAC Name

2-[(5,6-dinitro-1H-benzimidazol-2-yl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O4S/c1-8-3-9(2)18-16(10(8)6-17)27-7-15-19-11-4-13(21(23)24)14(22(25)26)5-12(11)20-15/h3-5H,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEMXVWORLMXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=NC3=CC(=C(C=C3N2)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(5,6-dinitro-1H-benzimidazol-2-yl)methyl]thio}-4,6-dimethylnicotinonitrile
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2-{[(5,6-dinitro-1H-benzimidazol-2-yl)methyl]thio}-4,6-dimethylnicotinonitrile
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2-{[(5,6-dinitro-1H-benzimidazol-2-yl)methyl]thio}-4,6-dimethylnicotinonitrile
Reactant of Route 4
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2-{[(5,6-dinitro-1H-benzimidazol-2-yl)methyl]thio}-4,6-dimethylnicotinonitrile
Reactant of Route 5
2-{[(5,6-dinitro-1H-benzimidazol-2-yl)methyl]thio}-4,6-dimethylnicotinonitrile
Reactant of Route 6
2-{[(5,6-dinitro-1H-benzimidazol-2-yl)methyl]thio}-4,6-dimethylnicotinonitrile

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